6-Oxabicyclo[3.1.0]hexane-3-carboxylic acid
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Overview
Description
6-Oxabicyclo[310]hexane-3-carboxylic acid is a bicyclic organic compound with the molecular formula C6H8O3 It is characterized by a unique structure that includes an oxirane ring fused to a cyclopentane ring, with a carboxylic acid functional group attached to the cyclopentane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Oxabicyclo[3.1.0]hexane-3-carboxylic acid can be achieved through several methods. One common approach involves the cyclopropanation of alpha-diazoacetates using transition metal catalysts such as dirhodium(II) or cobalt(II). This method allows for the formation of the bicyclic structure with high stereoselectivity . Another method involves the intramolecular cyclopropanation of alpha-diazoacetates via Ru(II) catalysis .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as the preparation of intermediate compounds, cyclopropanation reactions, and purification through techniques like column chromatography .
Chemical Reactions Analysis
Types of Reactions
6-Oxabicyclo[3.1.0]hexane-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The oxirane ring can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or alcohols for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups attached to the bicyclic structure .
Scientific Research Applications
6-Oxabicyclo[3.1.0]hexane-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Mechanism of Action
The mechanism of action of 6-Oxabicyclo[3.1.0]hexane-3-carboxylic acid involves its interaction with molecular targets and pathways within biological systems. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biomolecules, leading to various biological effects. The carboxylic acid group can also participate in hydrogen bonding and electrostatic interactions, influencing the compound’s activity and specificity .
Comparison with Similar Compounds
Similar Compounds
Cyclopentane oxide: Similar in structure but lacks the carboxylic acid group.
1,2-Epoxycyclopentane: Another epoxide derivative of cyclopentane.
3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid: A positional isomer with the carboxylic acid group at a different position
Uniqueness
6-Oxabicyclo[31Its ability to undergo a variety of chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C6H8O3 |
---|---|
Molecular Weight |
128.13 g/mol |
IUPAC Name |
6-oxabicyclo[3.1.0]hexane-3-carboxylic acid |
InChI |
InChI=1S/C6H8O3/c7-6(8)3-1-4-5(2-3)9-4/h3-5H,1-2H2,(H,7,8) |
InChI Key |
QEFYDLPFNRPJAQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC2C1O2)C(=O)O |
Origin of Product |
United States |
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